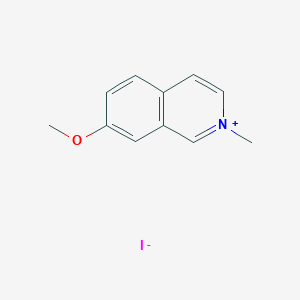![molecular formula C14H24N2O4S4 B14014599 S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate CAS No. 2080-57-1](/img/structure/B14014599.png)
S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone is a complex organic compound featuring multiple morpholine and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone typically involves the reaction of morpholine derivatives with disulfide and sulfanyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization or chromatography to obtain the final product with high yield and purity.
化学反応の分析
Types of Reactions
2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol derivatives.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted morpholine compounds.
科学的研究の応用
2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in certain chemical processes.
作用機序
The mechanism of action of 2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog with similar structural features but lacking the disulfide and sulfanyl groups.
Thiols: Compounds containing sulfanyl groups that can undergo similar chemical reactions.
Disulfides: Compounds with disulfide bonds that exhibit similar redox properties.
Uniqueness
2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone is unique due to its combination of morpholine, disulfide, and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity not found in simpler analogs.
特性
CAS番号 |
2080-57-1 |
|---|---|
分子式 |
C14H24N2O4S4 |
分子量 |
412.6 g/mol |
IUPAC名 |
S-[2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethyl] morpholine-4-carbothioate |
InChI |
InChI=1S/C14H24N2O4S4/c17-13(15-1-5-19-6-2-15)21-9-11-23-24-12-10-22-14(18)16-3-7-20-8-4-16/h1-12H2 |
InChIキー |
NALZYOZGPPMCRB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)SCCSSCCSC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


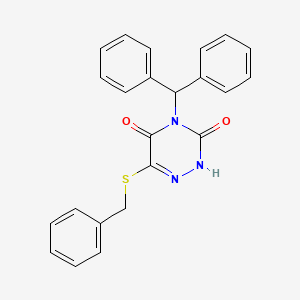
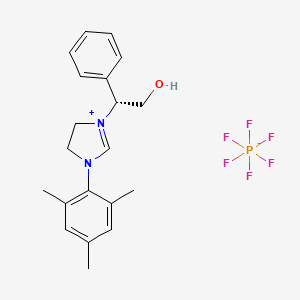

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
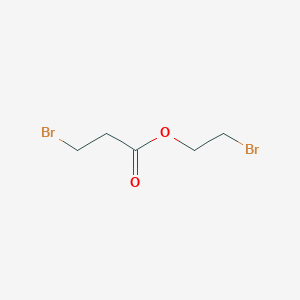


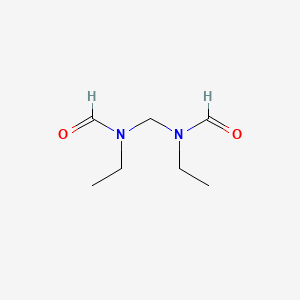
![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)

